{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is a compound that features a bipyrazole core with a trifluoromethyl group and a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine typically involves the formation of the bipyrazole core followed by the introduction of the trifluoromethyl group and the propylamine side chain. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)pyrazole with a suitable electrophile to form the bipyrazole core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for precise control of reaction conditions and efficient production of the desired compound. For example, lithiation in flow followed by trapping with electrophiles has been used to functionalize the 5-position of 1-methyl-5-(trifluoromethyl)pyrazole .
Chemical Reactions Analysis
Types of Reactions
{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Berotralstat: A drug used to treat hereditary angioedema, featuring a trifluoromethylated pyrazole core.
Uniqueness
{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is unique due to its bipyrazole core, which provides distinct structural and electronic properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2-4,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDMQBUDJMMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006336-71-5 |
Source
|
Record name | 3-[3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.